7-(6-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Description
7-(6-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C27H28F3N3O5S and its molecular weight is 563.59. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activity
Compounds similar to the queried chemical structure, specifically those involving piperidine derivatives and quinazoline ring systems, have shown significant antibacterial and antifungal activities. These compounds were effective against a range of microorganisms including Escherichia coli, Staphylococcus aureus, and Candida albicans (Suresh, Lavanya, & Rao, 2016).
Antihypertensive Potential
Research on piperidine derivatives with a quinazoline ring system has demonstrated potential antihypertensive properties. Some synthesized compounds produced significant hypotension in spontaneously hypertensive rat models, indicating their potential as antihypertensive agents (Takai et al., 1986).
Synthesis and Insecticidal Efficacy
Novel bis quinazolinone derivatives, including those involving piperidine, have been synthesized and found to have insecticidal efficacy. These compounds were tested for their biological activities against various insects, showcasing their potential in pest control applications (El-Shahawi et al., 2016).
Antimicrobial Agents
The synthesis of piperidine and piperazine derivatives incorporating a quinazoline moiety has led to the development of new antimicrobial agents. These compounds have shown noteworthy activity against several bacterial and fungal strains, indicating their potential as antimicrobial drugs (Patel et al., 2012).
Synthesis of Heterocycles
The chemical structure shares similarities with compounds used in the synthesis of various heterocycles. Such compounds have applications in the development of new drugs and materials due to their unique chemical properties (Madkour, 2004).
Antioxidant Properties
Derivatives with similar structures have been evaluated for their antioxidant properties. These compounds showed moderate activity in radical scavenging assays, suggesting their potential use in combating oxidative stress (Sompalle & Roopan, 2016).
Anticancer Potential
Research on scaffolds similar to the queried chemical structure has shown anticancer potential. Certain derivatives demonstrated selective influence on cancer cells, highlighting their potential in the development of new anticancer therapies (Pokhodylo et al., 2020).
Properties
IUPAC Name |
7-[6-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-6-oxohexyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3N3O5S/c28-27(29,30)18-6-4-5-17(13-18)26(36)8-11-32(12-9-26)23(34)7-2-1-3-10-33-24(35)19-14-21-22(38-16-37-21)15-20(19)31-25(33)39/h4-6,13-15,19,36H,1-3,7-12,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVYBMNRYZEEJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)CCCCCN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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